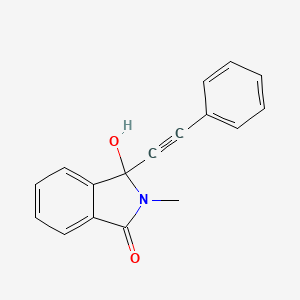

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone, also known as HPI-1, is a synthetic compound that has garnered interest in the scientific community due to its potential applications in drug development. HPI-1 belongs to the class of isoindolinone compounds, which have been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In

Aplicaciones Científicas De Investigación

Anticancer Properties

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone exhibits promising anticancer activity. Researchers have found that it selectively inhibits specific cancer cell lines, making it a potential candidate for targeted therapies. Its mechanism of action involves interfering with cell cycle progression and inducing apoptosis (programmed cell death). Further studies are needed to explore its efficacy in vivo and its potential as an adjunct to existing cancer treatments .

Neuroprotective Effects

The compound’s structure suggests neuroprotective properties. It may modulate neuronal signaling pathways, potentially benefiting conditions like Alzheimer’s disease, Parkinson’s disease, or ischemic stroke. Preclinical studies have shown that it can enhance neuronal survival and reduce oxidative stress. However, clinical trials are necessary to validate its neuroprotective potential .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers are investigating its use in managing conditions like rheumatoid arthritis and inflammatory bowel disease .

Antiviral Applications

Preliminary studies suggest that this compound may have antiviral properties. It could inhibit viral replication by targeting specific viral enzymes or proteins. Researchers are exploring its potential against viruses like HIV, herpes simplex, and influenza. However, more research is needed to establish its efficacy and safety .

Photophysical Applications

The compound’s unique photophysical properties make it interesting for applications in optoelectronics and materials science. Its fluorescence properties allow it to serve as a fluorescent probe or sensor. Researchers are investigating its use in organic light-emitting diodes (OLEDs), solar cells, and other photonic devices .

Chemical Synthesis and Medicinal Chemistry

Beyond its biological applications, 3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone is valuable in chemical synthesis. Medicinal chemists use it as a building block to create novel derivatives with modified properties. These derivatives may have improved bioavailability, enhanced selectivity, or altered pharmacokinetics. Its versatile structure allows for diverse modifications, making it a valuable tool in drug discovery .

Propiedades

IUPAC Name |

3-hydroxy-2-methyl-3-(2-phenylethynyl)isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-18-16(19)14-9-5-6-10-15(14)17(18,20)12-11-13-7-3-2-4-8-13/h2-10,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJIMBAPXISOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C1(C#CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methyl-3-(2-phenylethynyl)-1-isoindolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)